
4-(4-Ethylthiophenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethylthiophenyl)-2-methylphenol, 95%, is an organic compound with a wide range of applications in the scientific research field. This compound is a substituted phenol, which is a type of aromatic compound that contains a hydroxyl group (-OH) attached to an aromatic ring. This compound is an important reagent used in the synthesis of various compounds, and has been used in the development of new drugs and other compounds. Additionally, 4-(4-Ethylthiophenyl)-2-methylphenol, 95%, has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
作用機序
4-(4-Ethylthiophenyl)-2-methylphenol, 95%, has not been studied in great detail regarding its mechanism of action. However, it is believed that the compound acts as an inhibitor of certain enzymes, including cytochrome P450 enzymes. Additionally, the compound may interact with other proteins and molecules, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethylthiophenyl)-2-methylphenol, 95%, have not been studied in great detail. However, it is believed that the compound may act as an inhibitor of certain enzymes, leading to changes in biochemical and physiological processes. Additionally, the compound may interact with other proteins and molecules, leading to changes in biochemical and physiological processes.
実験室実験の利点と制限
4-(4-Ethylthiophenyl)-2-methylphenol, 95%, offers a number of advantages for laboratory experiments. This compound is relatively stable and easy to synthesize, making it an attractive reagent for use in laboratory experiments. Additionally, the compound is relatively inexpensive, making it a cost-effective reagent for laboratory experiments. However, this compound is not water soluble and is not very soluble in organic solvents, making it difficult to use in certain laboratory experiments.
将来の方向性
There are a number of potential future directions for the use of 4-(4-Ethylthiophenyl)-2-methylphenol, 95%. This compound could be used in the development of new drugs, as well as in the synthesis of other compounds. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential applications in laboratory experiments. Additionally, further research could be conducted into the synthesis and reaction mechanisms of this compound. Finally, this compound could be used in the development of new catalysts for organic synthesis.
合成法
4-(4-Ethylthiophenyl)-2-methylphenol, 95%, can be synthesized via a variety of methods. One common method involves the reaction of 4-ethylthiophenol and 2-methylphenol in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is conducted at a temperature of 80-90°C for several hours. The reaction results in the formation of the desired product, 4-(4-Ethylthiophenyl)-2-methylphenol, 95%.
科学的研究の応用
4-(4-Ethylthiophenyl)-2-methylphenol, 95%, has a number of applications in scientific research. This compound has been used in the synthesis of various compounds, such as pharmaceuticals and other organic compounds. Additionally, this compound has been studied for its potential applications in the development of new drugs, as well as its potential as a catalyst in organic synthesis. Additionally, this compound has been used in the study of its biochemical and physiological effects.
特性
IUPAC Name |
4-(4-ethylsulfanylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16OS/c1-3-17-14-7-4-12(5-8-14)13-6-9-15(16)11(2)10-13/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQPVJCNVCYZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

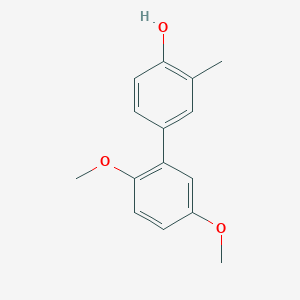
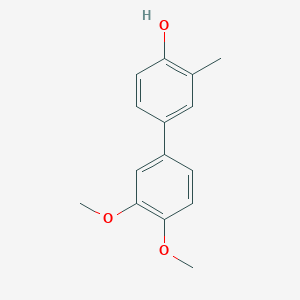
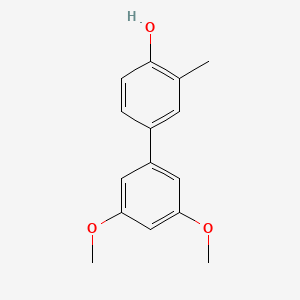


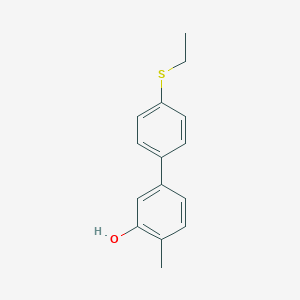
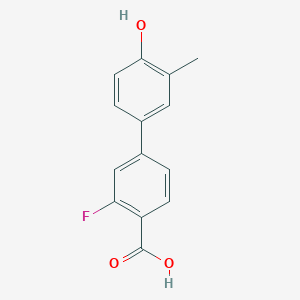
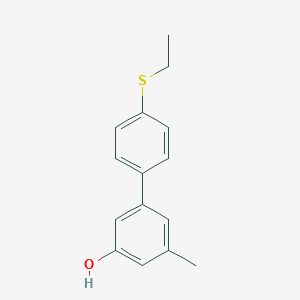




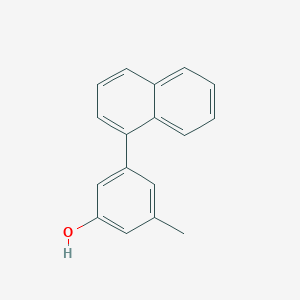
![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylphenol, 95%](/img/structure/B6371999.png)